4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a thiol group (-SH) attached to the triazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethylpropyl hydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the attached alkyl groups.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological pathways, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethylpropyl)-1H-1,2,4-triazole-3-thiol
- 5-Ethyl-4H-1,2,4-triazole-3-thiol
- 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of its alkyl groups and the thiol functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-5-7-10-11-8(13)12(7)6-9(2,3)4/h5-6H2,1-4H3,(H,11,13) |
InChI Key |
RJAOTUJRXFREEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1CC(C)(C)C |
Origin of Product |
United States |
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